3',5'-Di-O-benzoyl Fialuridine is a synthetic nucleoside analog derived from Fialuridine, which is known for its antiviral properties, particularly against hepatitis B virus and herpes viruses. This compound features two benzoyl groups attached to the 3' and 5' hydroxyl positions of the sugar moiety, enhancing its stability and bioactivity. The compound is classified as a nucleoside, specifically a modified uridine derivative, and has been investigated for its potential in therapeutic applications, particularly in oncology due to its ability to inhibit DNA synthesis in cancer cells .
The synthesis of 3',5'-Di-O-benzoyl Fialuridine typically involves several key steps:
The molecular formula of 3',5'-Di-O-benzoyl Fialuridine is with a molecular weight of approximately 580.3 g/mol. The structure consists of a sugar moiety (2-deoxy-2-fluoro-D-arabinofuranose) linked to a uracil base via a glycosidic bond. The presence of the two benzoyl groups increases lipophilicity and stability against enzymatic degradation.
3',5'-Di-O-benzoyl Fialuridine can participate in various chemical reactions:
The mechanism of action for 3',5'-Di-O-benzoyl Fialuridine primarily involves its incorporation into viral DNA during replication. Once integrated into the DNA strand, it acts as a chain terminator, preventing further elongation and thus inhibiting viral replication.
The primary applications of 3',5'-Di-O-benzoyl Fialuridine include:
This compound represents a significant interest in both medicinal chemistry and virology due to its unique structural properties and biological activities.
The structural design of 3',5'-Di-O-benzoyl fialuridine (C~23~H~18~FIN~2~O~7~, MW 580.30) originates from strategic modifications to the fialuridine (1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-iodouracil) scaffold [3] [8]. As a purine nucleoside analog, its core objectives include:
Table 1: Key Design Elements of 3',5'-Di-O-benzoyl Fialuridine
Design Objective | Chemical Strategy | Functional Impact |
---|---|---|
Metabolic Stability | 3',5'-Di-O-benzoylation | Prevents enzymatic hydrolysis |
Intracellular Activation | Ester-labile protection | Enables targeted drug release |
Stereoselectivity | Anomeric β-configuration | Maintains antiviral activity |
Benzoylation employs benzoyl chloride or benzoic anhydride under controlled conditions:
Functionalization of the ribofuranose ring leverages both Lewis and Brønsted acid catalysts:
Table 2: Catalytic Systems for Ribofuranose Benzoylation
Catalyst | Temperature | Reaction Time | Yield (%) |
---|---|---|---|
SnCl~4~ | 0–25°C | 10 h | 88 |
DMAP (microwave) | 80°C | 15 min | 92 |
Lipase B | 35°C | 24 h | 58 |
Achieving 3',5'-di-O-benzoylation over 2',3' or 5'-mono derivatives requires:
Table 3: Regioselectivity Under Different Acylation Conditions
Method | Primary Product | Regioselectivity Ratio (3',5':Others) |
---|---|---|
SnCl~4~ in CH~2~Cl~2~ | 3',5'-Di-O-benzoyl | 18:1 |
Enzymatic (THF) | 3'-Mono-O-benzoyl | Not applicable |
Silyl protection route | 3',5'-Di-O-benzoyl | >99:1 |
Final isolation employs chromatographic and recrystallization techniques:
Table 4: Crystallization Conditions and Outcomes
Solvent System | Temperature | Crystal Form | Purity (%) |
---|---|---|---|
Ethanol/water | 4°C | Needles | 99.2 |
Acetonitrile | -20°C | Plates | 98.5 |
Ethyl acetate/hexane | 25°C | Prisms | 97.8 |
Strict exclusion of protic contaminants during crystallization prevents ester hydrolysis, ensuring maximal stability of the benzoyl-protected nucleoside [7] [9].
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 88411-77-2
CAS No.: 582-59-2
CAS No.: 203000-17-3